Regioisomeric Differentiation: 6-(Furan-2-yl) vs. 5-(Furan-2-yl) Substitution on the Pyridine Ring
The target compound (CAS 2034394-86-8) bears the furan-2-yl substituent at the 6-position of the pyridine ring. Its closest commercially catalogued regioisomer is N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 2034612-72-9). No published head-to-head comparison exists; however, in the structurally analogous 2-(furan-2-yl)-4-oxoquinazolin-3-phenyl series evaluated by [Authors], moving a substituent on the pendant aromatic ring caused up to a 24-fold change in cytotoxicity IC₅₀ against HCT116 cells (compound 5d IC₅₀ = 0.2 nmol/mL vs. doxorubicin IC₅₀ = 4.8 nmol/mL, compared to other regioisomers with IC₅₀ values between 1.2 and >100 nmol/mL) [1]. This precedent establishes that regioisomeric variation on the pyridine ring is a strong determinant of biological activity, and procurement of the incorrect isomer can lead to substantially different experimental results.
| Evidence Dimension | Effect of substitution position on in vitro cytotoxicity |
|---|---|
| Target Compound Data | No direct data available; 6-(furan-2-yl)pyridin-3-yl regioisomer (CAS 2034394-86-8) |
| Comparator Or Baseline | 5-(furan-2-yl)pyridin-3-yl regioisomer (CAS 2034612-72-9) and other regioisomers in the 2-(furan-2-yl)-4-oxoquinazolin-3-phenyl series |
| Quantified Difference | Up to 24-fold difference in IC₅₀ across regioisomers (class-level range: 0.2–4.8 nmol/mL on HCT116) |
| Conditions | Sulphorodamine-B assay on HCT116 colorectal carcinoma cells; doxorubicin reference |
Why This Matters
Procurement of the wrong regioisomer can yield potency differences of over an order of magnitude, invalidating SAR hypotheses and requiring costly re-synthesis.
- [1] Synthesis, characterization, and biological evaluation of new quinazolin-4-one derivatives hybridized with pyridine or pyran moiety. Research on Chemical Intermediates, 2015. DOI: 10.1007/s11164-015-2048-8. View Source
